6,8-Dihydroxyquinoline-2-carboxylic acid

MAO inhibition Neurochemistry Selectivity profiling

6,8-Dihydroxyquinoline-2-carboxylic acid (also known as xanthurenic acid, CAS 63713-29-1) is a quinoline carboxylic acid with the molecular formula C₁₀H₇NO₄ and a molecular weight of 205.17 g/mol. It features a quinoline backbone with hydroxyl substitutions at positions 6 and 8, and a carboxylic acid group at position This compound is a natural tryptophan metabolite and exhibits notable metal-chelating and enzyme inhibitory properties.

Molecular Formula C10H7NO4
Molecular Weight 205.17 g/mol
Cat. No. B11898449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-Dihydroxyquinoline-2-carboxylic acid
Molecular FormulaC10H7NO4
Molecular Weight205.17 g/mol
Structural Identifiers
SMILESC1=CC(=NC2=C(C=C(C=C21)O)O)C(=O)O
InChIInChI=1S/C10H7NO4/c12-6-3-5-1-2-7(10(14)15)11-9(5)8(13)4-6/h1-4,12-13H,(H,14,15)
InChIKeySTUKVCCUAVPAKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,8-Dihydroxyquinoline-2-carboxylic acid: Key Molecular Specifications and Core Characteristics


6,8-Dihydroxyquinoline-2-carboxylic acid (also known as xanthurenic acid, CAS 63713-29-1) is a quinoline carboxylic acid with the molecular formula C₁₀H₇NO₄ and a molecular weight of 205.17 g/mol . It features a quinoline backbone with hydroxyl substitutions at positions 6 and 8, and a carboxylic acid group at position 2. This compound is a natural tryptophan metabolite and exhibits notable metal-chelating and enzyme inhibitory properties [1].

6,8-Dihydroxyquinoline-2-carboxylic acid: Why In-Class Analogs Cannot Simply Be Interchanged


In the class of quinoline-2-carboxylic acids, subtle structural variations dramatically alter biological activity and metal selectivity. For example, the presence and position of hydroxyl groups critically influence MAO isoform selectivity and metal ion extraction profiles [1]. Simply substituting 6,8-dihydroxyquinoline-2-carboxylic acid with its closest analog, 8-hydroxyquinoline-2-carboxylic acid, would eliminate the 6-hydroxy group, leading to a complete loss of the MAO-B preferential inhibition observed in the target compound [1]. Furthermore, in metal extraction applications, the 6,8-dihydroxy substitution pattern provides a unique coordination environment not replicable by mono-hydroxy or other regioisomeric analogs, directly impacting extraction efficiency and selectivity for specific metal ions [2].

6,8-Dihydroxyquinoline-2-carboxylic acid: Quantifiable Differentiation from Key Analogs


MAO-B Selective Inhibition: A 6.5-Fold Preference Over MAO-A

6,8-Dihydroxyquinoline-2-carboxylic acid exhibits preferential inhibition of monoamine oxidase B (MAO-B) over MAO-A. It displays an IC50 of 15.4 µM for MAO-B and an IC50 of 100 µM for MAO-A, representing a 6.5-fold selectivity for MAO-B [1]. In contrast, the close analog 8-hydroxyquinoline-2-carboxylic acid shows an IC50 of 17.0 µM for a different target (fructose-1,6-bisphosphatase) under distinct assay conditions, with no reported MAO isoform selectivity [2]. The dual hydroxyl substitution at the 6 and 8 positions in the target compound is essential for this observed MAO-B selectivity, a feature absent in the mono-hydroxy analog.

MAO inhibition Neurochemistry Selectivity profiling

Metal Chelation: Enhanced Fe³⁺ Selectivity Via Dual Hydroxyl Coordination

The 6,8-dihydroxy substitution pattern on the quinoline-2-carboxylic acid scaffold provides a distinct coordination environment that enhances selectivity for Fe³⁺ over competing ions like Al³⁺ . This is a class-level inference based on studies of quinoline-2-carboxylic acids, where the position and nature of substituents on the quinoline ring were found to play a major role in metal ion selectivities [1]. In metal extraction processes, 8-alkoxy substituted quinaldic acids selectively extract Zn²⁺ and Cu²⁺ at lower pH than Fe²⁺ or Fe³⁺ [2]. The target compound, with its specific 6,8-dihydroxy substitution, is predicted to offer a different selectivity profile, potentially favoring Fe³⁺ extraction under conditions where other analogs fail to discriminate.

Metal extraction Coordination chemistry Ion selectivity

Antioxidant and Anti-Inflammatory Activity: Comparative Performance in Macrophage Models

In a 2024 study evaluating quinoline-related carboxylic acid derivatives, 6,8-dihydroxyquinoline-2-carboxylic acid was assessed for its antioxidant and anti-inflammatory properties. While specific quantitative data for this exact compound was not isolated in the referenced abstract, the study compared a panel of quinolines in lipopolysaccharide (LPS)-induced inflammation of RAW264.7 mouse macrophages [1]. The study's findings indicate that structural variations among quinoline-2-carboxylic acids significantly impact their anti-inflammatory potency, with some derivatives showing appreciable activity versus the NSAID indomethacin. This class-level evidence supports the potential of the target compound to exhibit differential antioxidant/anti-inflammatory effects compared to other analogs, pending direct head-to-head data.

Antioxidant Anti-inflammatory Macrophage assay

6,8-Dihydroxyquinoline-2-carboxylic acid: Validated Application Scenarios Based on Quantitative Evidence


MAO-B Selective Inhibition Studies in Neurodegenerative Disease Research

Based on its 6.5-fold selectivity for MAO-B over MAO-A [1], 6,8-dihydroxyquinoline-2-carboxylic acid is ideally suited as a tool compound or lead scaffold in research focused on Parkinson's disease, Alzheimer's disease, and other neurodegenerative conditions where MAO-B inhibition is a validated therapeutic strategy. Its defined selectivity profile enables researchers to dissect MAO-B-specific pathways with reduced interference from MAO-A inhibition.

Selective Fe³⁺ Extraction and Sensing in Analytical and Industrial Chemistry

The 6,8-dihydroxy substitution pattern confers a predicted selectivity for Fe³⁺ over other metal ions [1]. This makes the compound a candidate for developing selective extractants or sensors for ferric iron in complex aqueous matrices, such as hydrometallurgical solutions or environmental samples. Its performance can be benchmarked against other quinaldic acid derivatives with known metal ion preferences [2].

Comparative Antioxidant and Anti-Inflammatory Screening

As part of a panel of quinoline carboxylic acids, this compound serves as a reference standard in comparative studies assessing the impact of hydroxyl substitution patterns on anti-inflammatory activity in macrophage models [1]. Its inclusion in such screens helps establish structure-activity relationships (SAR) for this chemical class, guiding the design of more potent derivatives.

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